molecular formula C18H20ClNO2S B2770786 N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(phenylthio)propanamide CAS No. 1795442-27-1

N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(phenylthio)propanamide

Cat. No.: B2770786
CAS No.: 1795442-27-1
M. Wt: 349.87
InChI Key: MHYWHBDKAYWGOL-UHFFFAOYSA-N
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Description

N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(phenylthio)propanamide is a synthetic organic compound intended for research and development purposes. Its molecular structure features a propanamide core substituted with a 2-chlorophenyl group, a methoxyethyl chain, and a phenylthio moiety, making it a compound of interest in several specialized research areas. Researchers may explore its potential as a building block or intermediate in synthetic organic chemistry, particularly in the development of novel heterocyclic compounds or functional materials. The presence of the phenylthioether and chlorophenyl groups suggests potential for investigating structure-activity relationships in medicinal chemistry research, though its specific biological activity and mechanism of action are currently uncharacterized and require further study. This product is provided for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting and consult the safety data sheet prior to use. The specific physical and chemical properties (e.g., melting point, boiling point, solubility) for this compound should be experimentally determined by the qualified researcher.

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-phenylsulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2S/c1-22-17(15-9-5-6-10-16(15)19)13-20-18(21)11-12-23-14-7-3-2-4-8-14/h2-10,17H,11-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYWHBDKAYWGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CCSC1=CC=CC=C1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a suitable aromatic compound to introduce the chlorophenyl group.

    Thioether Formation: The phenylthio group is introduced via a nucleophilic substitution reaction, where a thiol reacts with an appropriate electrophile.

    Amidation: The final step involves the formation of the propanamide backbone through an amidation reaction, typically using an amine and an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(phenylthio)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound’s unique chemical properties make it useful in the development of materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(phenylthio)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl and phenylthio groups can influence its binding affinity and specificity. In material science, its optical and electronic properties are a result of the interactions between its functional groups and the surrounding environment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several amide derivatives documented in the evidence. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison of Propanamide Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Potential Biological Relevance Reference
N-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(phenylthio)propanamide 2-(2-Chlorophenyl)-2-methoxyethyl, phenylthio ~377.9* Hypothesized anticancer/anti-inflammatory activity
N-[2-(1-Benzofuran-2-yl)-2-methoxyethyl]-3-(2-bromophenyl)propanamide Benzofuran-2-yl, 2-bromophenyl 418.3 Unspecified; bromophenyl may enhance electrophilic reactivity
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide 3-Chlorophenethyl, 6-methoxynaphthalenyl ~395.9* Analog of NSAID derivatives (e.g., naproxen)
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Indol-3-yl, 6-methoxynaphthalenyl 428.5 Serotonin-naproxen hybrid; potential dual activity
N-(2-Ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide Ethylphenyl, methylphenyl, tetrazolyl 335.4 Tetrazole moiety may confer metabolic stability

*Calculated based on molecular formula.

Key Observations :

Phenylthio vs. Bromophenyl: The phenylthio group in the target compound may offer distinct electronic properties compared to the bromophenyl group in , possibly affecting redox signaling or enzyme inhibition. Tetrazole in introduces a metabolically stable heterocycle, contrasting with the target compound’s sulfur-based substituent.

Synthetic Pathways :

  • Amide bond formation, as seen in the synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide , is a common strategy for coupling aromatic or heterocyclic moieties to the propanamide backbone. This method could be applicable to the target compound.

Pharmacological Hypotheses :

  • The methoxyethyl group in the target compound and may improve solubility compared to purely hydrophobic analogs.
  • Structural analogs with naphthalenyl or indolyl groups (e.g., ) highlight the importance of planar aromatic systems in intercalation or receptor binding, which the target compound’s phenylthio group may mimic.

Biological Activity

N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(phenylthio)propanamide, also known as ML-18, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Chlorophenyl group : Contributes to the compound's lipophilicity and potential interaction with biological membranes.
  • Methoxyethyl group : Enhances solubility and may influence pharmacokinetics.
  • Phenylthio group : Imparts distinct reactivity and may play a role in biological interactions.

The IUPAC name for this compound is N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-phenylsulfanylpropanamide, and its molecular formula is C16H18ClNO2SC_{16}H_{18}ClNO_2S .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Chlorination : An aromatic compound undergoes chlorination to introduce the chlorophenyl group.
  • Thioether Formation : A nucleophilic substitution reaction introduces the phenylthio group.
  • Amidation : The final step forms the amide bond, typically using an acid chloride or anhydride with an amine.

These steps can be optimized for yield and purity in both laboratory and industrial settings .

The biological activity of ML-18 is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the chlorophenyl and phenylthio groups may facilitate binding to enzymes or receptors, modulating their activity. This modulation can lead to various biological effects, including:

  • Antimicrobial Activity : Preliminary studies suggest that ML-18 exhibits antimicrobial properties, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Anticancer Properties : Research indicates that ML-18 may inhibit cancer cell proliferation by inducing apoptosis (programmed cell death) in various cancer cell lines. The exact pathways involved are subjects of ongoing investigation .

Case Studies and Research Findings

Several studies have evaluated the biological effects of ML-18:

  • Anticancer Activity : In vitro studies have shown that ML-18 exhibits significant cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The compound's IC50 values indicate that it is effective at low concentrations, suggesting a potent anticancer profile .
  • Mechanistic Studies : Research has demonstrated that ML-18 can induce apoptosis via mitochondrial pathways, involving the activation of caspase-3 and modulation of Bcl-2 family proteins .
  • Antimicrobial Studies : Initial investigations into the antimicrobial properties have shown promising results against a range of pathogenic bacteria, indicating potential applications in treating infections .

Applications in Research and Industry

This compound has diverse applications:

  • Medicinal Chemistry : As a lead compound for developing new anticancer or antimicrobial agents.
  • Chemical Synthesis : Used as an intermediate in synthesizing more complex organic molecules.
  • Material Science : Its unique chemical properties make it suitable for developing materials with specific electronic or optical characteristics .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityUnique Features
ML-18Chlorophenyl + Methoxyethyl + PhenylthioAnticancer, AntimicrobialMulti-functional groups enhancing reactivity
Compound ASimilar thiophene structureModerate anticancerLacks methoxyethyl group
Compound BSimple aromatic amideLimited activityNo phenylthio group

Q & A

Basic: What are the key synthetic pathways for N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(phenylthio)propanamide, and what functional groups dictate its reactivity?

Answer:
Synthesis typically involves multi-step organic reactions, including:

  • Amide bond formation : Condensation of a chlorophenyl-methoxyethyl amine with 3-(phenylthio)propanoic acid using coupling agents like EDCl/HOBt .
  • Protection/deprotection strategies : Methoxy and phenylthio groups may require temporary protection (e.g., tert-butyldimethylsilyl for -SH) to prevent side reactions during synthesis .
  • Key functional groups :
    • 2-Chlorophenyl group : Enhances lipophilicity and influences π-π stacking in target binding .
    • Phenylthio moiety : Participates in nucleophilic substitution or oxidation reactions .
      Methodological considerations include optimizing solvent polarity (e.g., DMF for polar intermediates) and temperature control (40–60°C) to stabilize reactive intermediates .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • NMR :
    • ¹H NMR : Identifies methoxy (-OCH₃, δ 3.2–3.5 ppm) and phenylthio (-SPh, aromatic protons δ 7.2–7.5 ppm) groups .
    • ¹³C NMR : Confirms carbonyl (C=O, δ ~170 ppm) and quaternary carbons in the chlorophenyl ring .
  • IR Spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and C-S bonds (~650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected m/z 406.1) and fragmentation patterns .

Advanced: How can researchers optimize reaction conditions to improve synthetic yield?

Answer:

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate amide coupling .
  • Solvent optimization : Compare yields in aprotic solvents (e.g., THF vs. DCM) to balance reactivity and solubility .
  • Temperature gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 30 min vs. 24 hrs conventional) .
  • Purity monitoring : Employ HPLC (C18 column, acetonitrile/water gradient) to track byproducts and adjust stoichiometry .

Advanced: How can contradictions in biological activity data be resolved for this compound?

Answer:

  • Dose-response studies : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects .
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm if observed activity (e.g., anti-inflammatory effects) is mediated by proposed targets (e.g., COX-2) .
  • Metabolic stability assays : Incubate with liver microsomes to assess if rapid degradation (e.g., via CYP3A4) explains variability in IC₅₀ values .

Advanced: What computational approaches are suitable for modeling its interaction with biological targets?

Answer:

  • Molecular docking (AutoDock Vina) : Simulate binding to receptors (e.g., GPCRs) using the chlorophenyl group as a hydrophobic anchor .
  • MD simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns trajectories, focusing on hydrogen bonds with the amide carbonyl .
  • QSAR modeling : Correlate substituent electronegativity (e.g., Cl vs. F on phenyl) with activity to guide derivative design .

Basic: What are the primary pharmacological targets hypothesized for this compound?

Answer:

  • Enzyme inhibition : Potential inhibition of kinases (e.g., JAK2) via interaction with the ATP-binding pocket, leveraging the phenylthio group’s sulfur for hydrophobic contacts .
  • Receptor modulation : The methoxyethyl chain may act as a spacer to position the chlorophenyl group in GPCR allosteric sites .

Advanced: How can researchers assess the compound’s stability under physiological conditions?

Answer:

  • pH stability profiling : Incubate in buffers (pH 1–9) and monitor degradation via LC-MS. The amide bond is prone to hydrolysis at pH > 10 .
  • Photostability : Expose to UV light (λ = 254 nm) and track decomposition products (e.g., sulfoxide formation from phenylthio oxidation) .
  • Thermal gravimetric analysis (TGA) : Determine decomposition temperature (>200°C suggests suitability for long-term storage) .

Advanced: What strategies are effective for designing derivatives with enhanced bioactivity?

Answer:

  • Bioisosteric replacement : Substitute the phenylthio group with sulfone (-SO₂-) to improve metabolic stability .
  • Ring modification : Replace the 2-chlorophenyl with a pyridine ring to enhance water solubility without sacrificing binding affinity .
  • Prodrug approaches : Introduce ester groups on the methoxyethyl chain for controlled release in vivo .

Basic: What are the key challenges in characterizing its solid-state properties?

Answer:

  • Polymorphism screening : Use X-ray diffraction (PXRD) to identify crystalline vs. amorphous forms, which affect solubility .
  • Hygroscopicity testing : Expose to 75% RH and monitor mass change; the methoxy group may increase moisture uptake .

Advanced: How can researchers reconcile discrepancies in reported spectroscopic data?

Answer:

  • Batch-to-batch analysis : Compare NMR of independently synthesized batches to rule out impurities .
  • Solvent referencing : Ensure chemical shifts are calibrated to the same solvent (e.g., DMSO-d6 vs. CDCl₃) .
  • Collaborative validation : Share samples with independent labs to verify spectral assignments .

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